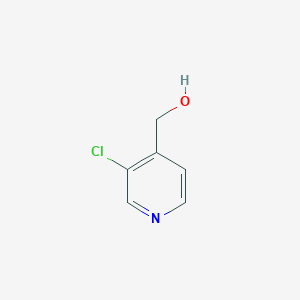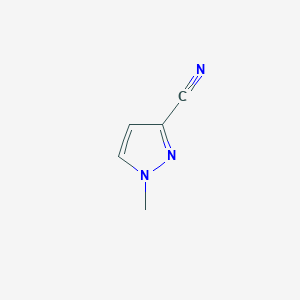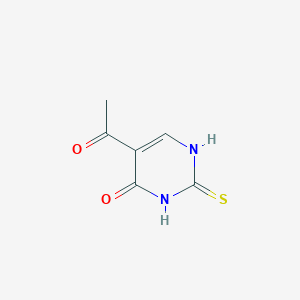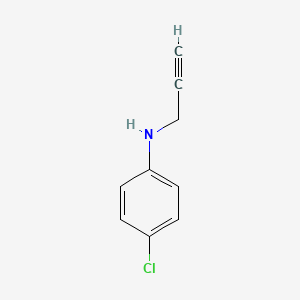
4-chloro-N-prop-2-ynylaniline
Übersicht
Beschreibung
4-Chloro-N-prop-2-ynylaniline (CPYA) is an organic compound that belongs to the family of substituted anilines. It has a molecular formula of C9H8ClN and a molecular weight of 165.62 g/mol .
Molecular Structure Analysis
The molecular structure of 4-chloro-N-prop-2-ynylaniline consists of a benzene ring substituted with a chlorine atom and a prop-2-ynylaniline group .Wissenschaftliche Forschungsanwendungen
1. Synthesis and Chemical Reactions
- Photoheterolysis for Synthesis of Aryl- and Alkylanilines: Irradiation of 4-chloro-N,N-dimethylaniline in various conditions can lead to the formation of heterolytic dehalogenation products such as β-chloroalkylanilines and stilbenes, depending on the alkene structure. This process is a part of the smooth synthesis of aryl- and alkylanilines (Fagnoni, Mella, & Albini, 1999).
- Acid-Catalyzed Rearrangements: N-propargylanilines, including derivatives of 4-chloro-N-prop-2-ynylaniline, undergo acid-catalyzed rearrangements, leading to various rearranged aniline products, offering potential in synthetic chemistry (Barmettler & Hansen, 1990).
2. Biological and Pharmaceutical Applications
- DNA Damage Evaluation: Studies using derivatives of 4-chloro-N-prop-2-ynylaniline, such as 4-chloro-N-methylaniline, have been conducted to evaluate DNA damage in bone marrow cells, which is crucial for understanding the genotoxic potential of these compounds (Przybojewska, 1997).
- Molecular Docking and Experimental Analysis: Derivatives of 4-chloro-N-prop-2-ynylaniline have been used in the treatment of hypertension, acting as potential receptor agonists. Molecular docking and experimental analyses of these derivatives help in understanding their role in pharmacology and medicinal chemistry (Aayisha et al., 2019).
3. Environmental and Industrial Applications
- Anaerobic Degradation of Chloroanilines: Bacterial strains capable of degrading chloroanilines, including derivatives of 4-chloro-N-prop-2-ynylaniline, have been isolated and characterized. These findings are significant for bioremediation efforts to reduce environmental pollution caused by these compounds (Duc, 2019).
- Characterization of Degradation in Seaside Sediment: Research on the degradation of chloroanilines, including 4-chloro-N-prop-2-ynylaniline derivatives, in seaside sediment has provided insights into the environmental impact and potential remediation strategies for these compounds (Kang & Kim, 2007).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-chloro-N-prop-2-ynylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN/c1-2-7-11-9-5-3-8(10)4-6-9/h1,3-6,11H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXROHITHHNQMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40442667 | |
| Record name | 4-chloro-N-prop-2-ynylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40442667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22774-67-0 | |
| Record name | 4-Chloro-N-2-propyn-1-ylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22774-67-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-chloro-N-prop-2-ynylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40442667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



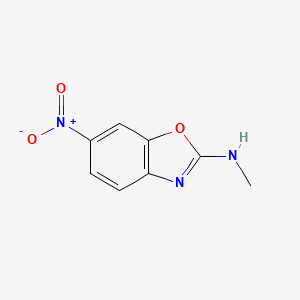

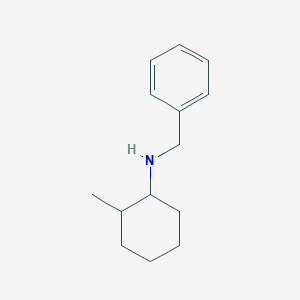


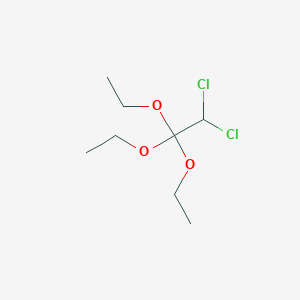
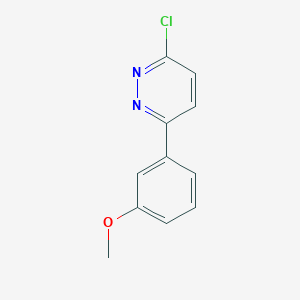
![2-Cyclopropyl-3h-imidazo[4,5-b]pyridine](/img/structure/B1354681.png)
![2-cyclopropyl-3H-imidazo[4,5-c]pyridine](/img/structure/B1354683.png)
